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(1R)-1-(thiophen-3-yl)ethan-1-ol
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Overview
Description
(1R)-1-(thiophen-3-yl)ethan-1-ol is an organic compound that features a thiophene ring attached to an ethan-1-ol moiety. The compound’s stereochemistry is specified by the (1R) configuration, indicating the spatial arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(thiophen-3-yl)ethan-1-ol typically involves the following steps:
Thiophene Functionalization: Thiophene can be functionalized through various methods such as halogenation or lithiation to introduce reactive groups.
Grignard Reaction: A Grignard reagent can be prepared from the functionalized thiophene and then reacted with an appropriate aldehyde or ketone to form the desired alcohol.
Reduction: If necessary, reduction reactions can be employed to convert intermediate products to the final alcohol.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often tailored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the thiophene ring or the alcohol group.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield thiophene-3-carboxaldehyde.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which (1R)-1-(thiophen-3-yl)ethan-1-ol exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(thiophen-3-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
Thiophene-3-carboxaldehyde: A related compound with an aldehyde group instead of an alcohol.
3-Thiophenemethanol: A similar compound with a methanol group attached to the thiophene ring.
Uniqueness
(1R)-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a thiophene ring and an alcohol group, which confer distinct chemical and biological properties.
Biological Activity
(1R)-1-(thiophen-3-yl)ethan-1-ol, a compound featuring a thiophene moiety, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical formula:
- Chemical Formula : C7H8OS
- Molecular Weight : 156.20 g/mol
Its structure includes a thiophene ring, which contributes to its unique reactivity and biological properties.
Synthesis
Various synthetic routes have been developed for producing this compound. These methods typically involve the functionalization of thiophene derivatives through nucleophilic substitution or reduction reactions. The following table summarizes common synthetic pathways:
Synthesis Method | Description |
---|---|
Nucleophilic Substitution | Reaction of thiophene derivatives with alkyl halides |
Reduction of Ketones | Reduction of corresponding ketones using reducing agents |
Grignard Reactions | Formation through reaction with Grignard reagents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro tests have demonstrated that the compound can inhibit bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mg/mL depending on the strain tested.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in these processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as COX and lipoxygenase, leading to decreased production of inflammatory mediators.
- Membrane Disruption : Its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Activity :
- A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation.
-
Anti-inflammatory Research :
- Another investigation focused on the anti-inflammatory properties of the compound. It demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Properties
Molecular Formula |
C6H8OS |
---|---|
Molecular Weight |
128.19 g/mol |
IUPAC Name |
(1R)-1-thiophen-3-ylethanol |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m1/s1 |
InChI Key |
AJKKZEHIYREOFF-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CSC=C1)O |
Canonical SMILES |
CC(C1=CSC=C1)O |
Origin of Product |
United States |
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